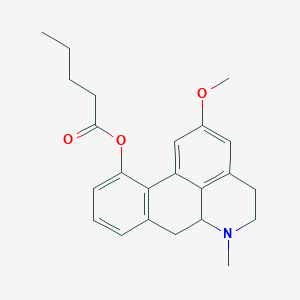
(R)-2-Methoxyaporphin-11-yl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methoxyaporphin-11-yl pentanoate is a chemical compound belonging to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a methoxy group and an aporphine skeleton, which is a common structural motif in many natural alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxyaporphin-11-yl pentanoate typically involves the esterification of ®-2-Methoxyaporphin-11-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of ®-2-Methoxyaporphin-11-yl pentanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methoxyaporphin-11-yl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ®-2-Methoxyaporphin-11-ol and pentanoic acid.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Hydrolysis: ®-2-Methoxyaporphin-11-ol and pentanoic acid.
Oxidation: ®-2-Hydroxyaporphin-11-yl pentanoate.
Reduction: ®-2-Methoxyaporphin-11-yl alcohol.
Aplicaciones Científicas De Investigación
®-2-Methoxyaporphin-11-yl pentanoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-Methoxyaporphin-11-yl pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the aporphine skeleton play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Methoxyaporphin-11-yl acetate: Similar structure but with an acetate group instead of a pentanoate group.
®-2-Methoxyaporphin-11-yl butanoate: Similar structure but with a butanoate group instead of a pentanoate group.
®-2-Methoxyaporphin-11-yl hexanoate: Similar structure but with a hexanoate group instead of a pentanoate group.
Uniqueness
®-2-Methoxyaporphin-11-yl pentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The length of the pentanoate chain can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C23H27NO3 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl) pentanoate |
InChI |
InChI=1S/C23H27NO3/c1-4-5-9-21(25)27-20-8-6-7-15-13-19-22-16(10-11-24(19)2)12-17(26-3)14-18(22)23(15)20/h6-8,12,14,19H,4-5,9-11,13H2,1-3H3 |
Clave InChI |
NMUGDOOOAXACRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1=CC=CC2=C1C3=CC(=CC4=C3C(C2)N(CC4)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















